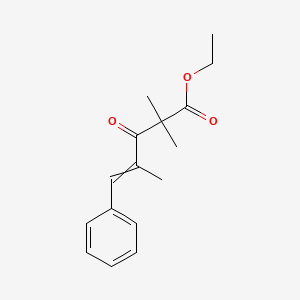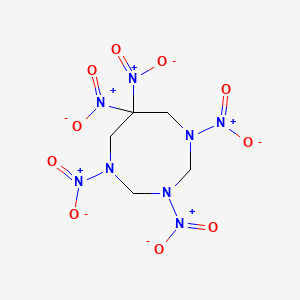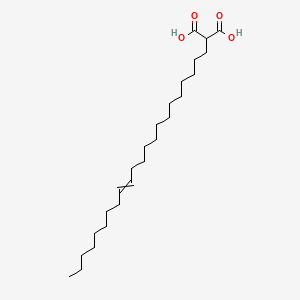![molecular formula C18H16O4 B12583014 Benzyl 4-[(2-methylacryloyl)oxy]benzoate CAS No. 630426-23-2](/img/structure/B12583014.png)
Benzyl 4-[(2-methylacryloyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[(2-methylacryloyl)oxy]benzoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in acetone, followed by the reaction with 2-methylacryloyl chloride .
Industrial Production Methods: Industrial production methods for Benzyl 4-[(2-methylacryloyl)oxy]benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
Benzyl 4-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as liquid crystal elastomers
Mécanisme D'action
The mechanism of action of Benzyl 4-[(2-methylacryloyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Used in the treatment of scabies and lice.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its structural flexibility and applications in materials science.
Allyl 4-[(4-decyloxy)benzoyl)oxy]benzoate: Used in the synthesis of liquid crystal elastomers
Uniqueness: Benzyl 4-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and material properties.
Propriétés
Numéro CAS |
630426-23-2 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
benzyl 4-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C18H16O4/c1-13(2)17(19)22-16-10-8-15(9-11-16)18(20)21-12-14-6-4-3-5-7-14/h3-11H,1,12H2,2H3 |
Clé InChI |
MAWQXVASROMEDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)

methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)

![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
